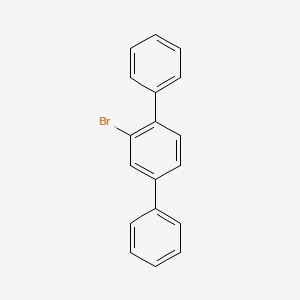

2-bromo-1,4-diphenylbenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,4-diphenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Br/c19-18-13-16(14-7-3-1-4-8-14)11-12-17(18)15-9-5-2-6-10-15/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCYRQVOHKQOEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2 Bromo 1,4 Diphenylbenzene

Reactivity of the Aryl Bromide Moiety

The primary site of reactivity on 2-bromo-1,4-diphenylbenzene is the carbon-bromine (C-Br) bond located on the central aromatic ring. The inherent polarity and relative weakness of this bond compared to C-H or C-C bonds make it a key handle for a variety of synthetic transformations.

Nucleophilic substitution on unactivated aryl halides like this compound is generally challenging under standard conditions. The typical SNAr (addition-elimination) mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the halogen, which can stabilize the negatively charged Meisenheimer complex intermediate. libretexts.org Since this compound lacks such activating groups, this pathway is energetically unfavorable.

An alternative mechanism for nucleophilic substitution on aryl halides proceeds through a highly reactive aryne intermediate via an elimination-addition pathway. libretexts.org This reaction is induced by very strong bases, such as sodium amide (NaNH₂) in liquid ammonia. libretexts.org The process begins with the deprotonation of a hydrogen atom ortho to the bromine. The resulting aryl anion then expels the bromide ion, forming a strained, neutral benzyne (B1209423) intermediate containing a formal triple bond within the aromatic ring. chemguide.co.uk This reactive species is rapidly trapped by any nucleophile present in the reaction mixture. For this compound, proton abstraction can occur at the C3 position, leading to a single aryne intermediate (4-phenyl-1,2-didehydrobenzene).

The aryl bromide moiety of this compound serves as an excellent electrophilic partner in a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-heteroatom bond formation, allowing for the construction of complex molecular architectures. The C(sp²)–Br bond readily undergoes oxidative addition to low-valent transition metal centers, most notably palladium and nickel, initiating the catalytic cycle. nih.gov

Several key cross-coupling reactions are applicable:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is widely used due to the stability and low toxicity of the boron reagents.

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl bromide, catalyzed by a nickel or palladium complex. These reactions are often very efficient but require the handling of moisture-sensitive organozinc compounds.

Ullmann Coupling: A classical method involving a copper-catalyzed reaction, often at high temperatures, to couple two aryl halides or an aryl halide with a nucleophile like an alcohol, amine, or thiol.

C-P Coupling (Tavs Reaction): This reaction enables the formation of a carbon-phosphorus bond by coupling the aryl bromide with a trialkyl phosphite, typically catalyzed by nickel. beilstein-journals.org This is a direct route to arylphosphonates, which are precursors to valuable phosphonic acids.

Interactive Table: Cross-Coupling Reactions of Aryl Bromides

| Reaction Name | Organometallic Reagent | Typical Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar'-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | High tolerance of functional groups; stable reagents. | nih.gov |

| Negishi Coupling | Ar'-ZnCl | PdCl₂(dppf), NiCl₂(dppe) | High reactivity and yields; moisture-sensitive reagents. | |

| Ullmann Coupling | Ar'-MgBr (with Cu cat.) | CuI | Economical for certain applications; often requires high temperatures. | |

| Tavs Reaction (C-P Coupling) | P(OR)₃ | NiCl₂ | Forms C-P bonds for synthesis of arylphosphonates. | beilstein-journals.org |

As mentioned in section 3.1.1, the treatment of this compound with a sufficiently strong, non-nucleophilic base can induce an E2 elimination reaction to form a benzyne. libretexts.org The mechanism involves the abstraction of a proton adjacent (ortho) to the bromine atom by the base in a concerted step with the departure of the bromide leaving group. chemguide.co.uk The resulting aryne, 4-phenyl-1,2-didehydrobenzene, is an extremely reactive electrophile due to the high strain of the triple bond within the six-membered ring. It can undergo various pericyclic reactions, such as [4+2] cycloadditions with dienes (e.g., furan, cyclopentadiene) to generate complex polycyclic aromatic systems. It can also be trapped by a range of nucleophiles, leading to substituted diphenylbenzene derivatives.

Reactivity of the Phenyl Substituents

The two terminal phenyl rings on this compound are also susceptible to chemical modification, primarily through electrophilic substitution reactions. These reactions allow for the introduction of new functional groups, which can be used to tune the molecule's properties or to build larger, more complex structures.

The peripheral phenyl groups can undergo electrophilic aromatic substitution, such as nitration, halogenation, or Friedel-Crafts reactions. The existing terphenyl framework acts as a substituent on these rings, directing incoming electrophiles primarily to the ortho and para positions. However, the bulky nature of the terphenyl group can sterically hinder the ortho positions, often favoring substitution at the para position (C4' and C4''). The central brominated ring has a mild deactivating effect due to the inductive electron withdrawal of the bromine atom.

For example, electrophilic bromination of a similar compound, 1,3,5-triphenylbenzene, can be achieved using bromine in the presence of a suitable solvent. smolecule.com Similarly, nitration can be performed using standard nitrating mixtures (e.g., HNO₃/H₂SO₄), which would install nitro groups onto the terminal phenyl rings. These newly introduced functional groups serve as handles for further derivatization.

The functional groups introduced onto the peripheral phenyl rings can be utilized to create extended π-conjugated systems. These larger systems are of significant interest in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. smolecule.comnii.ac.jp

A common strategy involves a two-step sequence. First, an electrophilic halogenation (e.g., bromination) is performed on the terminal phenyl rings, as described in section 3.2.1. This installs a new reactive handle. Second, this new aryl bromide can participate in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira coupling) with another aromatic building block. researchgate.net For instance, coupling a di-brominated derivative of this compound with an arylboronic acid would extend the conjugated system significantly, leading to the formation of larger oligophenylenes or dendrimers. acs.org This iterative functionalization and coupling strategy allows for the precise construction of well-defined, large-scale conjugated molecules.

Intramolecular Reactivity and Cyclization Pathways

The reactivity of this compound and its derivatives can be channeled into intramolecular pathways to construct complex molecular frameworks. By introducing reactive functional groups onto the terphenyl scaffold, chemists can initiate cyclization cascades, leading to the formation of larger, more intricate architectures. These reactions often proceed through highly reactive, transient species.

Formation of Polycyclic or Spiro-Configured Architectures (Illustrative Examples from Bromomethylated Analogs)

The strategic placement of reactive handles, such as bromomethyl groups, on the central benzene (B151609) ring of the 1,4-diphenylbenzene core provides a powerful tool for synthesizing complex polycyclic aromatic hydrocarbons (PAHs). researchgate.net A key example is the compound 2,3-bis(bromomethyl)-1,4-diphenylbenzene, which is a direct analog of the target molecule, functionalized for intramolecular reactions. iucr.org The synthesis of such precursors enables access to larger aromatic systems through cyclization reactions. researchgate.net

The general strategy involves the generation of a reactive intermediate from the bromomethylated terphenyl, which then undergoes an intramolecular ring-closing reaction. For instance, the elimination of bromine from 2,3-bis(bromomethyl)-1,4-diphenylbenzene can lead to the formation of a dihydrophenanthrene-type structure, which can subsequently be aromatized to a phenanthrene (B1679779) fused onto the terphenyl backbone. This method is a key step in building up larger, planar PAHs. researchgate.netunl.edu The terminal phenyl groups in the precursor, 2,3-bis(bromomethyl)-1,4-diphenylbenzene, are significantly twisted relative to the central ring, which can influence the steric course of the cyclization. iucr.org The resulting polycyclic structures are of significant interest in materials science.

Illustrative cyclization pathways starting from bromomethylated precursors can be envisioned to produce a variety of complex architectures. Depending on the specific reaction conditions and the nature of the substituents, these pathways can be directed towards planar PAHs or, in more constrained systems, potentially spiro-configured molecules where a single carbon atom is part of two separate rings.

Generation of Reactive Intermediates (e.g., o-Quinodimethanes)

The formation of complex cyclic products from precursors like 2,3-bis(bromomethyl)-1,4-diphenylbenzene is often mediated by the in-situ generation of highly reactive intermediates. iucr.org A prime example of such an intermediate is an o-quinodimethane (sometimes referred to as an ortho-xylylene). These species are exceptionally reactive dienes that readily participate in cycloaddition reactions.

Specifically, the treatment of 2,3-bis(bromomethyl)-1,4-diphenylbenzene with a reducing agent (like sodium iodide) or a non-nucleophilic base would induce the elimination of the two bromine atoms, generating the transient 1,4-diphenyl-2,3-benzoquinodimethane. This intermediate is structurally analogous to benzo[c]furan, another reactive diene used in synthesis. thieme-connect.de

Once formed, this reactive o-quinodimethane intermediate can be trapped. In the absence of an external trapping agent (a dienophile), it might dimerize or polymerize. However, if the reaction is performed in the presence of a dienophile (e.g., maleic anhydride, an alkyne, or a fullerene), it will rapidly undergo a [4+2] Diels-Alder cycloaddition. This reaction forms a new six-membered ring, effectively annulating the terphenyl core and creating a complex polycyclic system in a single, efficient step. This strategy is a cornerstone in the synthesis of elaborate molecules from relatively simple precursors. mdpi.com

Electrochemical Studies of Reactivity

Electrochemical studies, particularly cyclic voltammetry (CV), provide valuable insights into the electronic properties and reactivity of conjugated molecules like this compound and its derivatives. These analyses measure the oxidation and reduction potentials, which are related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively.

While specific electrochemical data for this compound is not extensively detailed, studies on closely related compounds offer a strong basis for understanding its behavior. For example, 2,5-diphenyl-1,4-distyrylbenzene (B1201161) (DPDSB), which shares the p-terphenyl (B122091) core, has been studied electrochemically. researchgate.net The CV measurements for trans-DPDSB show an electrochemical bandgap of 2.97 eV. researchgate.net This provides an estimate for the energy separation between the HOMO and LUMO levels of the conjugated terphenyl system. researchgate.net

Similarly, electrochemical analyses have been performed on aromatic dendrimers that incorporate 1-bromo-3,5-diphenylbenzene (B177409) units. nih.gov Cyclic voltammetry measurements on these complex structures help to characterize their electronic properties and stability, which are conferred by the constituent aromatic building blocks. nih.gov The electrochemical behavior of such systems is dictated by the redox potentials of the individual electroactive groups within the molecule. Studies on related N,N'-diphenylbenzene-1,4-diamine derivatives also show the generation of radical cations upon oxidation, indicating the ability of the diphenylbenzene framework to stabilize charged intermediates. tue.nl

These examples collectively suggest that the this compound scaffold is electrochemically active, capable of undergoing both oxidation and reduction processes. The precise potentials would be influenced by the bromo-substituent and the torsional angles between the phenyl rings.

Table 1: Electrochemical Data for a Structurally Related Compound

| Compound | Method | Bandgap (eV) | Source |

|---|---|---|---|

| trans-2,5-Diphenyl-1,4-distyrylbenzene | Cyclic Voltammetry | 2.97 | researchgate.net |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the molecular structure of 2-bromo-1,4-diphenylbenzene by probing the local chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The ¹H NMR spectrum provides distinct signals for the aromatic protons. Published data for a solution in deuterated chloroform (B151607) (CDCl₃) recorded at 300 MHz shows complex multiplets in the aromatic region, consistent with the 13 hydrogen atoms in the molecule. nih.gov The signals are reported as follows: δ 7.65 (m, 5H), 7.51 (m, 4H), 7.40 (m, 3H), and 7.21 (m, 1H). nih.gov The overlapping multiplets arise from the protons on the three interconnected phenyl rings, with their specific chemical shifts influenced by the anisotropic effects of the adjacent rings and the electron-withdrawing nature of the bromine substituent.

¹³C NMR: While specific published data for the ¹³C NMR of this compound was not found in the searched literature, the expected spectrum would show 18 distinct signals for the 18 carbon atoms, as the molecule is asymmetric. The carbon atom bonded to the bromine (C-Br) would appear as a single peak, with its chemical shift influenced by the heavy atom effect. The other aromatic carbons would resonate in the typical downfield region of approximately 120-145 ppm.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Solvent | Frequency |

|---|---|---|---|---|

| 7.65 | Multiplet (m) | 5H | CDCl₃ | 300 MHz |

| 7.51 | Multiplet (m) | 4H | ||

| 7.40 | Multiplet (m) | 3H | ||

| 7.21 | Multiplet (m) | 1H |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) Spectroscopy: The IR spectrum is sensitive to vibrations that cause a change in the molecule's dipole moment. edinst.com For this compound, characteristic absorption bands would include aromatic C-H stretching vibrations (typically above 3000 cm⁻¹), aromatic C=C ring stretching vibrations (in the 1450-1600 cm⁻¹ region), and various C-H bending vibrations. researchgate.netscielo.org.mx The C-Br stretching vibration is expected to appear as a strong absorption in the far-infrared region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. edinst.com It is particularly effective for analyzing the non-polar bonds of the carbon skeleton. The Raman spectrum of the parent compound, p-terphenyl (B122091), shows strong bands corresponding to the benzene (B151609) ring breathing modes and inter-ring C-C stretching. researchgate.net For the bromo-substituted derivative, the aromatic C=C stretching and C-H bending modes would also be prominent. scielo.org.mx Vibrations that are strong in the Raman spectrum are often weak or absent in the IR spectrum, and vice-versa, making the combination of both techniques a powerful tool for comprehensive structural characterization. edinst.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and study the fragmentation pathways of this compound. The electron ionization (EI) mass spectrum shows a molecular ion peak [M⁺] at an m/z value of 309. nih.gov

A key feature in the mass spectrum of a monobrominated compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a pair of peaks for the molecular ion: the [M]⁺ peak and the [M+2]⁺ peak, which have a relative intensity ratio of about 1:1. tandfonline.com This characteristic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. Common fragmentation pathways would likely involve the loss of the bromine atom (Br•) or the cleavage of the phenyl rings.

| Technique | m/z Value | Assignment |

|---|---|---|

| Electron Ionization (EI) | 309 | [M]⁺ |

| Electron Ionization (EI) | 311 | [M+2]⁺ (Predicted) |

X-ray Crystallographic Analysis for Solid-State Structure Determination

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₃Br |

| Molecular Weight | 309.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 27.039 (10) |

| b (Å) | 7.597 (3) |

| c (Å) | 18.907 (7) |

| β (°) | 133.650 (5) |

| Volume (ų) | 2810 (2) |

| Z (molecules/unit cell) | 8 |

Due to steric hindrance between adjacent rings, p-terphenyl derivatives are non-planar. X-ray analysis of this compound shows that the three phenyl rings are not coplanar. nih.gov The introduction of a bromine atom at an ortho-position of a terminal ring further enhances this twisting. nih.gov The dihedral angle between the central benzene ring and the unsubstituted terminal phenyl ring is 33.47 (8)°. nih.gov The dihedral angle between the central ring and the bromine-substituted phenyl ring is significantly larger at 66.35 (8)°, a direct consequence of the steric bulk of the bromine atom forcing the ring to rotate further out of the plane of the central ring. nih.gov

The crystal packing of this compound is stabilized by a combination of weak non-covalent interactions. nih.gov While classical, strong π-π stacking is not the dominant interaction, the crystal structure reveals the presence of weak C–H⋯π interactions. nih.gov In these interactions, a hydrogen atom from one molecule interacts with the electron cloud of a phenyl ring on an adjacent molecule. nih.gov Additionally, an intermolecular Br⋯Br interaction with a distance of 3.5503 (15) Å is observed, which contributes to the stability of the crystal lattice. nih.gov These types of halogen interactions are recognized as significant forces in directing the assembly of crystal structures. nih.gov

Advanced Chromatographic Methods for Purity Assessment and Isomeric Separation (e.g., HPLC)

Chromatographic techniques are essential for the purification and purity assessment of this compound. Following its synthesis, the compound is typically purified by silica (B1680970) gel column chromatography using solvents like dichloromethane (B109758) and hexane. nih.gov

For analytical purposes, High-Performance Liquid Chromatography (HPLC) is a standard method for determining purity and separating isomers. For a non-polar aromatic compound like this compound, a reverse-phase (RP) HPLC method would be highly effective. sielc.com Such a method would typically employ a C18 stationary phase column and a mobile phase gradient of acetonitrile (B52724) and water. sielc.com Purity is often assessed by gas chromatography (GC), with commercial suppliers reporting purities greater than 98.0%. tcichemicals.comtcichemicals.com More advanced techniques like Ultra-Performance Liquid Chromatography (UPLC) can also be used for faster and more efficient separation and analysis of the compound and any potential impurities. lookchem.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is employed to determine properties such as molecular energies, orbital distributions, and charge densities. For an asymmetric aromatic compound like 2-bromo-1,4-diphenylbenzene, DFT calculations are crucial for understanding how the bromine substituent and the twisted phenyl rings influence its electronic characteristics. The introduction of a substituent at the ortho-position, as in this molecule, is known to suppress effective π-conjugation, which can lead to a wider band gap—a property of interest for materials science applications like organic light-emitting diodes (OLEDs).

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule.

A larger HOMO-LUMO gap implies higher stability and lower reactivity. In this compound, the steric hindrance caused by the bromine atom forces the adjacent phenyl ring to twist out of plane with the central benzene (B151609) ring. This twisting disrupts the π-conjugation across the molecule, which would theoretically lead to a larger HOMO-LUMO energy gap compared to the planar parent compound, p-terphenyl (B122091). This disruption is a common strategy used to design wide-band-gap host materials for OLEDs.

Table 1: Theoretical Electronic Properties of this compound Note: The following data are illustrative, based on typical values for similar aromatic compounds, as specific published values for this molecule are not available.

| Parameter | Description | Expected Value Range |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.0 to 5.0 eV |

The charge density distribution reveals how electrons are distributed within the molecule. An electrostatic potential (ESP) map is a visualization of this distribution, illustrating the electrostatic potential on the electron density surface. These maps are invaluable for predicting how a molecule will interact with other charged or polar species.

For this compound, the ESP map would show regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). The electronegative bromine atom would create a region of negative electrostatic potential around it. Furthermore, the π-systems of the three benzene rings would also represent electron-rich areas. The hydrogen atoms, bonded to the aromatic carbons, would exhibit a positive potential. These maps are crucial for predicting sites susceptible to nucleophilic or electrophilic attack and for understanding non-covalent interactions.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, revealing the different shapes (conformers) the molecule can adopt and the energy barriers between them.

The key degrees of freedom in this compound are the torsional or dihedral angles between the planes of the benzene rings. X-ray crystallography has shown that in the solid state, the dihedral angles between the central ring and the outer phenyl and bromophenyl rings are approximately 33.5° and 66.4°, respectively nih.gov. MD simulations in different environments (e.g., in a vacuum or in various solvents) could reveal the range of these angles in a dynamic state and identify the most stable conformations in solution, which may differ from the solid-state structure.

Prediction and Interpretation of Spectroscopic Data

Computational methods can predict various types of spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). These theoretical predictions are vital for interpreting experimental data and confirming molecular structures. By calculating vibrational frequencies, one can predict the appearance of an IR spectrum. Similarly, by calculating chemical shifts, one can predict an NMR spectrum. Comparing these theoretical spectra with experimentally obtained ones helps to validate the computed geometry and electronic structure of the molecule.

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling could be used to study the mechanism of such a reaction involving this specific substrate. For instance, DFT calculations could model the key steps of the Suzuki reaction: oxidative addition of the aryl bromide to a palladium(0) catalyst, transmetalation with a boronic acid derivative, and reductive elimination to form the new carbon-carbon bond. These calculations would provide activation energies for each step, allowing chemists to understand the reaction kinetics and potentially optimize reaction conditions.

Applications and Materials Science Relevance

Precursor in Complex Organic Synthesis

The reactivity of the carbon-bromine bond, combined with the stable and bulky terphenyl core, positions 2-bromo-1,4-diphenylbenzene as a versatile intermediate for constructing larger, more complex molecular architectures.

The bromine substituent on the central benzene (B151609) ring of this compound acts as a versatile functional handle, primarily for metal-catalyzed cross-coupling reactions. This allows for the precise, stepwise introduction of various functional groups, enabling the synthesis of complex, multifunctional molecules. Reactions such as the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling can be employed to form new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom.

This strategic functionalization is crucial for creating molecules with tailored electronic and photophysical properties. For instance, the p-terphenyl (B122091) unit is a known core structure for materials used in organic light-emitting diodes (OLEDs). nih.gov By using this compound as a starting material, chemists can attach charge-transporting groups, such as carbazoles or triazines, to build novel host materials for OLEDs. nih.govnih.gov The ability to selectively functionalize the terphenyl core allows for fine-tuning of the final molecule's properties, such as its energy levels and solubility.

Table 1: Key Cross-Coupling Reactions Utilizing Aryl Bromides

| Reaction Name | Reactants | Catalyst (Typical) | Bond Formed | Resulting Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Boronic Acid/Ester | Palladium(0) | C-C | Biaryl or Polyaryl |

| Buchwald-Hartwig | Amine | Palladium(0) | C-N | Aryl Amine |

| Sonogashira | Terminal Alkyne | Palladium(0) / Copper(I) | C-C (sp²-sp) | Aryl Alkyne |

| Heck | Alkene | Palladium(0) | C-C (sp²-sp²) | Aryl Alkene |

This table illustrates common synthetic transformations for which this compound can serve as a key substrate.

The structural attributes of this compound make it an excellent monomer for the synthesis of functionalized polymers and oligomers with high thermal stability and specific electronic properties. The rigid p-terphenyl unit, when incorporated into a polymer backbone, imparts significant thermal resistance and conformational rigidity.

One of the primary methods for polymerization is through Suzuki polycondensation. In this process, a di-boronic acid or ester derivative of a comonomer is reacted with a di-halogenated monomer. While this compound is mono-brominated, it can be used to create end-functionalized polymers, which are macromolecules with reactive groups at their chain ends. nih.gov20.210.105 These end-groups are valuable for creating block copolymers or for grafting the polymer onto surfaces.

Furthermore, this compound can be converted into other useful monomers. For example, the bromine atom can be replaced with a boronic ester group, creating a new monomer that can then be polymerized with other halogenated aromatic compounds. This approach allows for the integration of the diphenylbenzene unit into a wide range of conjugated polymer systems, which are essential materials in organic electronics.

Contribution to Advanced Materials Development

The inherent properties of the p-terphenyl scaffold—namely its rigidity, planarity, and high thermal stability—are leveraged in the development of advanced functional materials, where this compound serves as a critical synthetic intermediate.

The biphenyl (B1667301) and p-terphenyl motifs are fundamental structural units in materials designed for optoelectronic applications, particularly as host materials in the emissive layer of Organic Light-Emitting Diodes (OLEDs). nih.gov These materials provide a high-energy matrix for phosphorescent or fluorescent guest emitters. The role of the host is to facilitate charge transport and efficiently transfer energy to the guest dopant.

Compounds like 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) are widely used as host materials, and their synthesis relies on the functionalization of a biphenyl or terphenyl core. nih.gov Halogenated precursors, such as this compound, are essential for building these complex structures. Through cross-coupling reactions, charge-transporting moieties like carbazole (B46965) are attached to the central aromatic core. nih.gov The specific substitution pattern on the terphenyl ring influences the final material's properties, including its glass transition temperature, charge mobility, and triplet energy level, which are all critical for device performance. The use of brominated terphenyl isomers as OLED intermediates is a well-established strategy in the field. nih.gov

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from organic linkers (or "struts") connected by metal nodes or covalent bonds. The properties of these frameworks, such as pore size, surface area, and stability, are directly determined by the geometry and chemical nature of the organic linkers.

The p-terphenyl scaffold is an attractive candidate for a linker due to its linearity and exceptional rigidity, which contribute to the formation of robust and thermally stable frameworks. researchgate.net The thermal stability of MOFs is a critical factor for their application in areas like gas storage and catalysis, which can involve high temperatures. researchgate.netdoi.org

This compound can be used as a precursor to synthesize the necessary linker molecules. For example, it can be converted into a dicarboxylic acid derivative, such as [1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid, which can then be reacted with metal salts to form highly stable MOFs. researchgate.net The bromine atom also offers a site for post-synthetic modification, where the framework is first assembled and then additional functional groups are introduced by reacting the bromine atoms within the pores, allowing for the fine-tuning of the framework's properties. nih.gov

Table 2: Properties Conferred by the p-Terphenyl Unit in Materials

| Property | Description | Relevance to Application |

|---|---|---|

| Rigidity | The linear, conjugated structure resists bending and rotation. | Leads to well-defined and stable structures in polymers and frameworks. |

| High Thermal Stability | The aromatic structure requires high energy for decomposition. | Essential for materials used in high-temperature applications like OLEDs and catalysis. researchgate.netresearchgate.net |

| Conjugation | The overlapping p-orbitals of the benzene rings allow for electron delocalization. | Crucial for charge transport in optoelectronic materials. |

| Chemical Inertness | The aromatic rings are generally resistant to chemical attack. | Contributes to the long-term stability and lifetime of devices and materials. |

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The controlled self-assembly of molecules into ordered, large-scale structures is a powerful bottom-up approach to creating functional nanomaterials. The structure of this compound makes it a candidate for studies in molecular self-assembly.

The driving forces for the self-assembly of such molecules include π-π stacking interactions between the aromatic phenyl rings and weaker, but highly directional, halogen-based interactions. The bromine atom can participate in several types of non-covalent interactions, including C–Br···π, C–H···Br, and Br···Br interactions. researchgate.net These specific interactions can direct the packing of molecules in the solid state, influencing crystal structure and morphology. By carefully designing the molecule, these weak interactions can be exploited to guide the formation of predictable and well-ordered supramolecular architectures, such as sheets, columns, or more complex patterns on surfaces.

Design Principles for Directed Intermolecular Interactions

The design of functional materials hinges on the precise control of intermolecular interactions to guide the assembly of molecules into desired architectures. In the case of this compound, the bromine atom and the aromatic rings are the key players in directing these non-covalent interactions. The crystal structure of this compound reveals how these features work in concert to create a stable, packed structure nih.govresearchgate.net.

A primary design principle evident from the solid-state structure of this compound is the utilization of halogen interactions. Specifically, intermolecular Br⋯Br interactions with a distance of 3.5503 (15) Å are observed, which contributes to the stabilization of the crystal packing nih.gov. This distance is within the range of halogen bonding, a highly directional interaction that is increasingly used in crystal engineering to build robust supramolecular assemblies.

The conformation of the molecule itself is a critical design element. The dihedral angles between the central benzene ring and the outer phenyl and bromophenyl rings are 33.47 (8)° and 66.35 (8)°, respectively nih.govresearchgate.net. This twisted conformation, a result of the steric hindrance from the ortho-bromine atom, prevents the molecule from being planar. This non-planarity is a key design feature that can be used to disrupt extensive π-stacking and to create specific packing motifs that are not accessible to planar molecules.

| Interaction Type | Key Atoms Involved | Distance (Å) | Significance in Crystal Packing |

| Halogen Interaction | Br···Br | 3.5503 (15) | Stabilization of the molecular packing |

| C—H⋯π Interaction | C—H and Phenyl Ring | - | Contributes to the stabilization of the crystal packing |

Fabrication of Self-Assembled Structures through Aromatic Interactions

The fabrication of self-assembled structures from molecular building blocks is a cornerstone of bottom-up nanotechnology and materials science. Aromatic interactions, including π-π stacking and C—H⋯π interactions, are powerful tools for directing the self-assembly process. For this compound, the interplay of these aromatic interactions, along with the aforementioned halogen interactions, dictates its assembly into a crystalline solid.

The self-assembly of this compound into a well-defined crystal structure is a direct consequence of the cumulative effect of multiple weak intermolecular forces. The C—H⋯π interactions guide the initial recognition and orientation of the molecules with respect to one another. The inherent shape of the twisted terphenyl backbone, a direct result of the ortho-bromine atom, then influences how these molecules can efficiently pack in three dimensions.

The synthesis of this compound is typically achieved through a Pd-catalyzed cross-coupling reaction, such as a Suzuki coupling between 4-biphenylboronic acid and 1-bromo-2-iodobenzene (B155775) nih.govresearchgate.net. This synthetic accessibility allows for the production of the molecule as a precursor for more complex, self-assembling systems. By understanding the fundamental principles of how this molecule assembles, as revealed by its crystal structure, materials scientists can then rationally design more complex derivatives with tailored self-assembly behaviors for specific applications.

| Molecular Feature | Role in Self-Assembly | Resulting Structural Motif |

| Phenyl Rings | Participate in C—H⋯π interactions | Formation of a 3D network |

| Ortho-Bromine Atom | Induces a twisted conformation, participates in Br···Br interactions | Non-planar packing, reinforcement of the assembled structure |

| Terphenyl Backbone | Provides a rigid, extended aromatic system | Defines the overall shape and potential for multiple interaction sites |

Future Research Directions and Emerging Paradigms

Development of Novel and Efficient Synthetic Pathways

Future research will likely focus on several key areas to improve upon existing methods:

Microwave-Assisted Synthesis : The application of microwave irradiation has been shown to significantly accelerate Suzuki coupling reactions, often leading to higher yields and shorter reaction times. nih.govdurham.ac.ukresearchgate.net This technology, particularly when combined with aqueous solvent systems, presents a greener and more efficient alternative to conventional heating methods. nwnu.edu.cnnih.gov The use of specialized palladium catalysts, such as those supported on pyridine-pyrazole ligands or encapsulated palladium, can further enhance reaction efficiency and catalyst recyclability in microwave-assisted protocols. nih.govdurham.ac.uk

Alternative Coupling Strategies : While the Suzuki reaction is prevalent, other cross-coupling methods could offer advantages for specific substrates or functional group tolerances. Exploring Negishi (using organozinc reagents) and other palladium-catalyzed couplings could provide alternative and potentially more efficient routes to sterically hindered terphenyls. researchgate.net

Metal-Free Annulation Reactions : A significant leap forward would be the development of synthetic routes that avoid transition metal catalysts altogether. One such promising approach is the [5C + 1C(N)] annulation strategy, which allows for the construction of multifunctionalized p-terphenyls from acyclic precursors under mild, metal-free conditions. lnu.edu.cnnih.gov This method offers a new disconnection approach and could be adapted for the synthesis of 2-bromo-1,4-diphenylbenzene derivatives with a wide range of functional groups.

C-H Activation : Direct C-H activation represents a highly atom-economical approach to forming carbon-carbon bonds, bypassing the need for pre-functionalized starting materials like boronic acids or organohalides. researchgate.netnih.gov Future research could target the development of catalytic systems capable of selectively coupling aryl bromides with the C-H bonds of benzene (B151609) or biphenyl (B1667301) to construct the this compound core. This would significantly streamline the synthetic process and reduce waste.

Table 1: Comparison of Synthetic Methodologies for p-Terphenyls

| Method | Catalyst | Key Features | Potential Advantages for this compound |

| Suzuki Coupling | Palladium complexes | Well-established, versatile | Reliable for initial synthesis |

| Microwave-Assisted Suzuki | Palladium complexes | Rapid heating, shorter reaction times | Increased efficiency and throughput |

| Metal-Free Annulation | None | Avoids transition metals, mild conditions | Access to novel derivatives, improved sustainability |

| C-H Activation | Transition metals (e.g., Pd) | High atom economy, fewer steps | More direct and efficient synthesis |

Exploration of Unconventional Reactivity Profiles

The reactivity of this compound is largely dictated by the carbon-bromine bond and the steric hindrance imposed by the ortho-phenyl group. While conventional reactions of aryl bromides, such as cross-coupling and lithiation, are expected, future research will likely delve into more unconventional transformations.

Sterically Driven Reactions : The significant steric bulk around the bromine atom can be exploited to direct reactions towards unusual pathways. For instance, in reactions that typically proceed via multiple competing mechanisms, the steric hindrance in this compound could favor a single, more selective outcome. This could be particularly relevant in the design of molecular rotors and switches where controlled rotational barriers are desired. researchgate.net

Dehydrohalogenation and Related Eliminations : While dehydrohalogenation is more common for alkyl halides, exploring conditions that could induce the elimination of HBr from a partially saturated derivative of this compound could lead to the formation of novel polycyclic aromatic hydrocarbons. nih.govyoutube.com The potential for such reactions in aryl systems, while challenging, could open up new synthetic possibilities.

Photocatalytic Transformations : The use of visible light photocatalysis to activate the C-Br bond offers a mild and selective method for generating aryl radicals. researchgate.netrsc.orgresearchgate.net These radicals could then participate in a variety of unconventional bond-forming reactions that are not accessible through traditional thermal methods. For example, the photocatalytic coupling of the this compound-derived radical with novel partners could lead to the synthesis of complex, three-dimensional architectures.

Integration into Hybrid Inorganic-Organic Material Systems

The rigid, well-defined structure of this compound makes it an attractive building block for the construction of advanced materials with tailored properties. Its ability to be further functionalized through reactions at the bromine atom allows for its incorporation into a variety of hybrid material systems.

Porous Organic Cages (POCs) : The steric hindrance inherent in this compound and its derivatives can be a design element in the synthesis of large, porous organic cages. chemrxiv.orgresearchgate.netnih.govnih.govresearchgate.net By using this or a similar substituted terphenyl as a rigid panel in the cage structure, it is possible to create materials with high internal surface areas and permanent porosity, which are promising for applications in gas storage and separation. The steric crowding can be used to thermodynamically favor the formation of larger, more complex cage structures. chemrxiv.org

Precursors for Graphene Nanoribbons : On-surface synthesis is a powerful bottom-up approach for creating atomically precise graphene nanoribbons. Brominated aromatic molecules, like 4,4''-dibromo-p-terphenyl, have been used as precursors in these syntheses. polimi.it The molecules are first deposited on a metal surface, and then thermally annealed to induce dehalogenation and subsequent C-C bond formation, leading to the growth of well-defined nanostructures. This compound, with its single bromine atom, could be explored as a chain-terminating or modifying agent in these reactions to control the length and edge structure of the resulting nanoribbons. polimi.itnih.gov

Functional Ionomers in Fuel Cells : Terphenyl-based polymers have been investigated for their potential use as anion exchange ionomers in alkaline fuel cells. mdpi.com The rigidity of the terphenyl backbone can contribute to the mechanical and chemical stability of the polymer membrane. This compound could serve as a monomer in the synthesis of such polymers, with the bromine atom providing a site for subsequent functionalization to introduce ion-conducting groups.

Table 2: Potential Applications of this compound in Materials Science

| Material System | Role of this compound | Potential Application |

| Porous Organic Cages | Rigid structural component | Gas storage and separation |

| Graphene Nanoribbons | Precursor or modifying agent | Nanoelectronics |

| Functional Ionomers | Monomer for polymer backbone | Alkaline fuel cells |

Advanced Characterization of Dynamic Processes and Assemblies

While static structural information is valuable, understanding the dynamic behavior of this compound and how it assembles into larger structures is crucial for designing functional materials.

Dynamic NMR Spectroscopy : The rotation of the phenyl groups around the central benzene ring is a dynamic process that can be studied using variable-temperature NMR spectroscopy. researchgate.netresearchgate.netnih.gov The steric hindrance from the ortho-bromine and the adjacent phenyl group is expected to create a significant barrier to rotation. Quantifying this rotational barrier through dynamic NMR studies would provide fundamental insights into the molecule's conformational flexibility. This information is critical for applications where the relative orientation of the phenyl rings is important, such as in the design of liquid crystals or molecular switches. researchgate.netnih.gov

Supramolecular Assemblies and Host-Guest Chemistry : The aromatic surfaces of this compound can participate in non-covalent interactions, such as π-π stacking and C-H···π interactions, to form ordered supramolecular assemblies. mdpi.com Furthermore, the shape and electronic properties of this molecule make it a potential candidate for use in host-guest chemistry. For instance, it could be incorporated into larger macrocyclic hosts, or it could itself act as a host for smaller guest molecules. aalto.fi Studying these interactions using techniques like X-ray crystallography and solution-phase NMR would reveal how this molecule self-organizes and interacts with other species.

Liquid Crystal Behavior : The elongated, rigid structure of p-terphenyls is a common motif in liquid crystalline materials. nih.gov By introducing substituents onto the this compound core, it may be possible to induce liquid crystalline phases. The bromine atom provides a convenient handle for further chemical modification to tune the mesomorphic properties. Advanced characterization techniques such as polarized optical microscopy and differential scanning calorimetry would be essential for investigating the liquid crystal behavior of these new materials.

Table 3: Advanced Characterization Techniques and Their Applications

| Technique | Property Investigated | Significance |

| Dynamic NMR | Rotational barriers of phenyl groups | Understanding conformational dynamics |

| X-ray Crystallography | Solid-state packing and interactions | Elucidating supramolecular assembly |

| Polarized Optical Microscopy | Liquid crystalline phases | Development of new display materials |

| Host-Guest Titrations (NMR, UV-vis) | Binding affinities | Design of molecular sensors and receptors |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-1,4-diphenylbenzene in laboratory settings?

- Methodological Answer : The synthesis typically involves halogenation or cross-coupling reactions. For brominated aromatic systems, Ullmann coupling or Suzuki-Miyaura coupling can be employed, using 1,4-diphenylbenzene as a precursor and brominating agents like N-bromosuccinimide (NBS) under radical initiation. Reaction conditions (e.g., temperature, catalyst loading) must be optimized to avoid over-bromination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product isolation .

Q. How can researchers ensure the purity of this compound post-synthesis?

- Methodological Answer : Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and 1H/13C NMR (deuterated chloroform solvent). Discrepancies in melting points (e.g., observed vs. literature) may indicate impurities. Recrystallization from ethanol or toluene improves crystallinity, while GC-MS confirms molecular ion peaks (e.g., m/z = 321.2 for C₁₈H₁₃Br) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies C-Br stretching (~550–600 cm⁻¹) and aromatic C-H bending (~700–900 cm⁻¹).

- NMR : ¹H NMR shows aromatic proton splitting patterns (e.g., para-substitution symmetry reduces signal multiplicity).

- X-ray crystallography : Resolves steric effects from phenyl and bromine substituents, confirming dihedral angles and crystal packing .

Advanced Research Questions

Q. How do computational models predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G** basis set) simulate frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity. Bromine’s electron-withdrawing effect lowers HOMO energy, favoring electrophilic substitution at meta positions. Polarizable continuum models (PCM) predict solvatochromic shifts in UV-Vis spectra .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : In Suzuki coupling , bromine acts as a leaving group, with Pd(0)/Pd(II) cycles facilitating aryl-aryl bond formation. Steric hindrance from phenyl groups slows transmetallation, requiring bulky ligands (e.g., SPhos) to enhance catalytic efficiency. Kinetic studies (e.g., variable-temperature NMR) track intermediates like oxidative addition complexes .

Q. How does this compound serve as a precursor in materials science applications?

- Methodological Answer : Its planar structure and bromine substituent enable crystal engineering (e.g., halogen bonding in supramolecular frameworks) and polymer synthesis (via atom-transfer radical polymerization, ATRP). Thermal stability (TGA analysis, ~250°C decomposition) and fluorescence properties (quantum yield measurements) are critical for OLED/photovoltaic applications .

Q. What strategies resolve contradictions in reported reaction yields for brominated aromatic systems?

- Methodological Answer : Yield discrepancies often arise from competing pathways (e.g., radical vs. ionic bromination). Controlled experiments with deuterated analogs or radical scavengers (TEMPO) identify dominant mechanisms. Statistical Design of Experiments (DoE) optimizes variables (e.g., reagent stoichiometry, solvent polarity) to maximize reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.